![molecular formula C23H29N3O2S B5186252 4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5186252.png)
4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide, also known as BPTB, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTB is a thioamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experimental settings.
作用机制
4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide works by selectively binding to a specific site on one of the proteins involved in the interaction, preventing it from binding to the other protein. This disruption of the protein-protein interaction can have a range of downstream effects, depending on the specific proteins involved. By selectively inhibiting protein-protein interactions, this compound can be used to study the role of these interactions in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its ability to selectively inhibit protein-protein interactions, this compound has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to reduce the production of reactive oxygen species in cells, which can have a range of beneficial effects on cellular function.
实验室实验的优点和局限性
One of the main advantages of 4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is its selectivity for specific protein-protein interactions. This allows researchers to study the function of these interactions in a highly targeted way. However, the selectivity of this compound can also be a limitation, as it may not be effective for studying interactions between proteins that are not specifically targeted by the compound.
未来方向
There are many potential future directions for research involving 4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide. One promising area of research involves the development of new compounds that are based on the structure of this compound, but with improved selectivity and potency. Another area of research involves the use of this compound in combination with other experimental tools, such as CRISPR-Cas9 gene editing, to study the function of specific genes and proteins in biological systems. Additionally, this compound may have potential applications in the development of new therapies for a range of diseases, including cancer and neurodegenerative disorders.
合成方法
The synthesis of 4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide involves the reaction of 4-butoxybenzoyl chloride with 2-(1-piperidinyl)aniline to form an intermediate compound. This intermediate is then reacted with carbon disulfide and potassium hydroxide to produce this compound. The synthesis of this compound is a relatively straightforward process that can be carried out using standard laboratory techniques.
科学研究应用
4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the role of protein-protein interactions in biological systems. This compound has been shown to selectively inhibit the interaction between two specific proteins, making it a valuable tool for studying the function of these proteins in various cellular processes.
属性
IUPAC Name |
4-butoxy-N-[(2-piperidin-1-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c1-2-3-17-28-19-13-11-18(12-14-19)22(27)25-23(29)24-20-9-5-6-10-21(20)26-15-7-4-8-16-26/h5-6,9-14H,2-4,7-8,15-17H2,1H3,(H2,24,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJVEHDSRMODJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[(2-fluorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5186169.png)
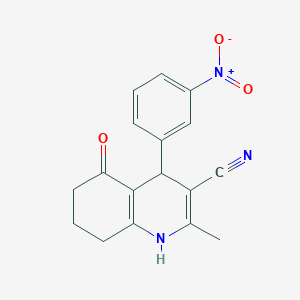

![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]propanamide](/img/structure/B5186190.png)
![1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5186199.png)
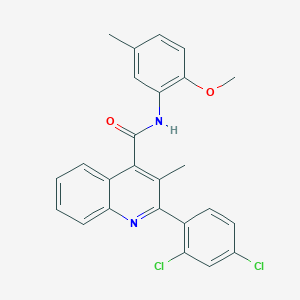
![N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5186211.png)
![2-(4-biphenylyl)-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5186216.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5186228.png)
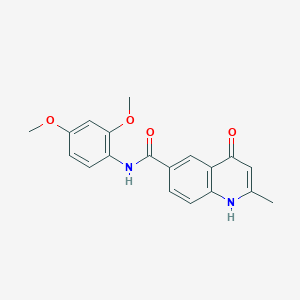
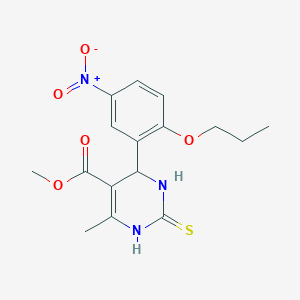
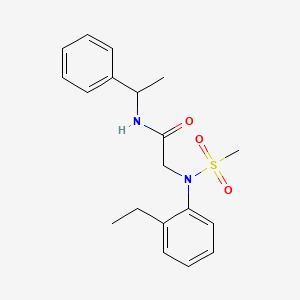
![2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B5186266.png)